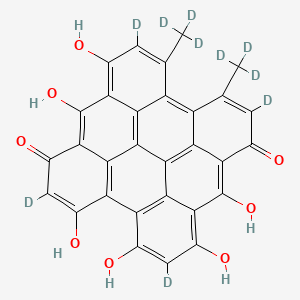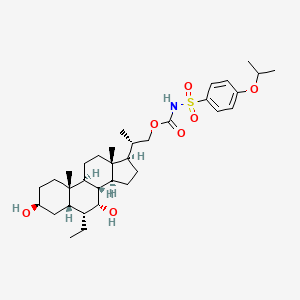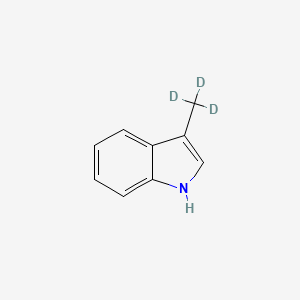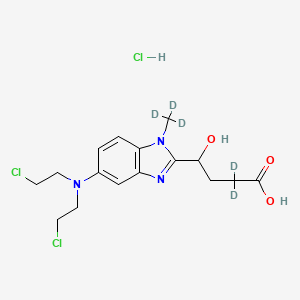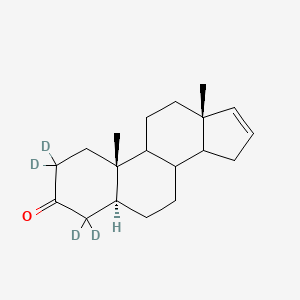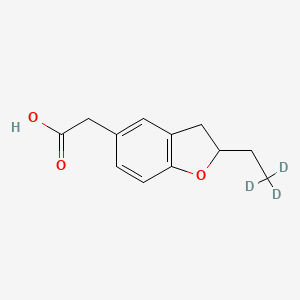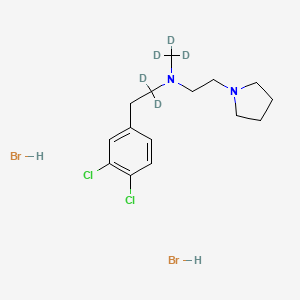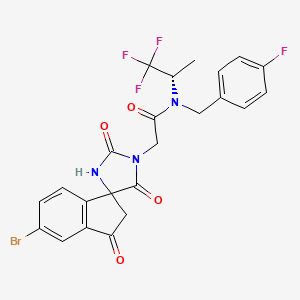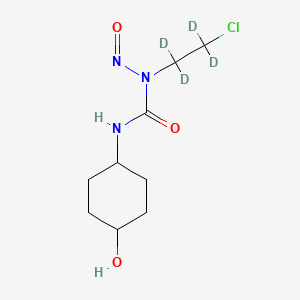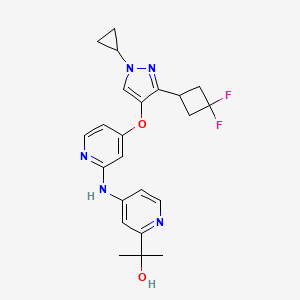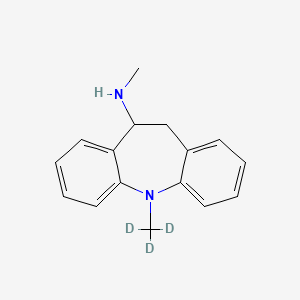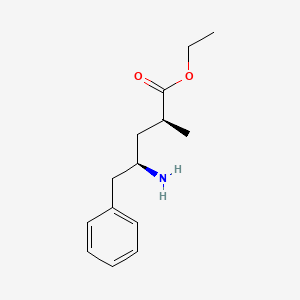
Tubulysin IM-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulysin IM-3 is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds have garnered significant interest due to their potent antiproliferative activity against human cancer cells, including those resistant to multiple drugs . This compound is particularly noted for its ability to bind to tubulin, making it a valuable tool in cancer research and treatment .
Vorbereitungsmethoden
The synthesis of tubulysins, including Tubulysin IM-3, is complex due to their intricate structure. The total synthesis involves multiple steps, including the incorporation of labile N,O-diacyl N,O-acetal and regioselective hydrolysis of the C-terminal methyl ester in the tripeptide . Industrial production methods often rely on metabolic engineering of producing organisms, such as myxobacteria, to enhance yield .
Analyse Chemischer Reaktionen
Tubulysin IM-3 undergoes various chemical reactions, including:
Oxidation: Tubulysins can be oxidized under specific conditions, although detailed oxidation pathways for this compound are not extensively documented.
Reduction: Reduction reactions can modify the functional groups within the tubulysin structure.
Substitution: Substitution reactions, particularly involving the tubuvaline residue, are common in the synthesis of tubulysin analogs.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate regioselective reactions. The major products formed depend on the specific reaction conditions and the functional groups involved.
Wissenschaftliche Forschungsanwendungen
Tubulysin IM-3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis and structure-activity relationships.
Biology: Investigated for its role in inhibiting tubulin polymerization, which is crucial for cell division.
Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Wirkmechanismus
Tubulysin IM-3 exerts its effects by binding to tubulin, a cytoskeletal protein, and inhibiting its polymerization. This disruption of tubulin dynamics leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the vinca binding site on tubulin, which is also targeted by other antimitotic agents .
Vergleich Mit ähnlichen Verbindungen
Tubulysin IM-3 is unique among tubulysins due to its specific structure and binding affinity. Similar compounds include:
Tubulysin A, B, D, and E: These compounds share similar antimitotic properties but differ in their specific functional groups and potency.
Maytansinoids and Auristatins: These are other classes of tubulin-binding agents used in ADCs, but tubulysins like this compound retain their potency in multidrug-resistant cell lines.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
ethyl (2S,4R)-4-amino-2-methyl-5-phenylpentanoate |
InChI |
InChI=1S/C14H21NO2/c1-3-17-14(16)11(2)9-13(15)10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10,15H2,1-2H3/t11-,13+/m0/s1 |
InChI-Schlüssel |
MJUNNRXPZIXIBO-WCQYABFASA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](C)C[C@H](CC1=CC=CC=C1)N |
Kanonische SMILES |
CCOC(=O)C(C)CC(CC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



